molecular formula C15H18Br2O2 B14226813 2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one CAS No. 823809-74-1

2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one

Cat. No.: B14226813
CAS No.: 823809-74-1
M. Wt: 390.11 g/mol
InChI Key: XXKICLHVHDQHRZ-UHFFFAOYSA-N
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Description

2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one is an organic compound with a complex structure that includes bromine, methoxy, and cyclohexanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one typically involves multiple steps. One common method includes the bromination of 2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

823809-74-1

Molecular Formula

C15H18Br2O2

Molecular Weight

390.11 g/mol

IUPAC Name

2-bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one

InChI

InChI=1S/C15H18Br2O2/c1-19-12-5-6-13(16)11(10-12)7-9-15(17)8-3-2-4-14(15)18/h5-6,10H,2-4,7-9H2,1H3

InChI Key

XXKICLHVHDQHRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC2(CCCCC2=O)Br

Origin of Product

United States

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